molecular formula C5H10N2 B1588511 (R)-3-Aminopentanenitrile CAS No. 400090-60-0

(R)-3-Aminopentanenitrile

Cat. No.: B1588511
CAS No.: 400090-60-0
M. Wt: 98.15 g/mol
InChI Key: FVPPLRDSFQDFLX-RXMQYKEDSA-N
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Description

(R)-3-Aminopentanenitrile (CAS: 75405-06-0) is a chiral nitrile compound with a five-carbon backbone and an amino group at the third position. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. The (R)-enantiomer is particularly valuable due to its role in asymmetric synthesis, enabling the production of enantiopure amines through catalytic hydrogenation or enzymatic resolution .

Synthesis and Resolution: Racemic 3-aminopentanenitrile is typically resolved using enantiomer-enriched N-protected amino acids or tartaric acid derivatives. For example, Saltigo GmbH’s method achieves up to 99% enantiomeric excess (ee) for (R)-3-aminopentanenitrile by reacting racemic APN with methanesulfonic acid and chiral resolving agents like dibenzoyl-L-tartaric acid . Biocatalytic approaches using nitrilases or lipases have also been explored, though enzymatic conversion rates for APN are lower compared to simpler nitriles like acetonitrile .

Applications: The compound is a precursor to 1,3-diaminopentane, a polyamide monomer, via hydrogenation using Raney® cobalt catalysts under high pressure (2.07–20.7 MPa) . Its methanesulfonic acid salt is commercially available (e.g., Cambridge Isotope Laboratories) for isotopic labeling in metabolic studies .

Properties

IUPAC Name

(3R)-3-aminopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPLRDSFQDFLX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432478
Record name (R)-3-Aminopentanenitrile
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Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400090-60-0
Record name 3-Aminopentanenitrile, (3R)-
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Record name (R)-3-Aminopentanenitrile
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Record name (R)-3-Aminopentaneitrile
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Record name 3-AMINOPENTANENITRILE, (3R)-
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Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Aminopentanenitrile can be synthesized through several methods. One common approach involves the reaction of ®-3-hydroxy-pentanenitrile with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. Another method involves the reductive amination of 3-pentenenitrile using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, ®-3-Aminopentanenitrile is often produced through a continuous flow process. This method allows for better control over reaction conditions and yields higher purity products. The process typically involves the use of fixed-bed reactors and catalysts such as palladium or platinum supported on carbon.

Chemical Reactions Analysis

Types of Reactions: ®-3-Aminopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ®-3-aminopentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of ®-3-Aminopentanenitrile can yield ®-3-aminopentane using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in ®-3-Aminopentanenitrile can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: ®-3-Aminopentanoic acid.

    Reduction: ®-3-Aminopentane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(R)-3-Aminopentanenitrile is a chiral 3-amino nitrile compound with significant applications, particularly in the synthesis of pharmaceutically active molecules . It is the (R) enantiomer of 3-aminopentanenitrile, and is useful in creating various pharmaceutical products .

Scientific Research Applications

(R)-3-Aminopentanenitrile as a pharmaceutical intermediate
(R)-3-Aminopentanenitrile is a crucial intermediate in synthesizing various pharmaceutically active molecules .

  • (R)-3-APN-MSA salt production The production of (R)-3-aminopentanenitrile methanesulfonic acid salt ((R)-3-APN-MSA salt) from the (R)-3-APN-DB-(L)-TA salt is one such application. The (R)-3-APN-MSA salt can then be utilized in the production of pharmaceutically active molecules .
  • HIV protease inhibitors (S)-3-Aminobutanenitrile hydrochloride, a related compound, is used as an intermediate in creating non-peptide HIV protease inhibitors. These inhibitors bind to the active site of the HIV protease enzyme, which prevents the enzyme from cleaving essential proteins that are needed for viral replication. By inhibiting this enzyme, (S)-3-Aminobutanenitrile hydrochloride helps to slow the progression of AIDS in patients infected with HIV.

(R)-3-Aminopentanenitrile synthesis process
The preparation of (R)-3-aminopentanenitrile typically involves resolving an enantiomeric mixture of chiral 3-amino nitriles .

  • Resolution process The process involves resolving the enantiomeric mixture in a solvent system using a chiral acid to produce a chiral 3-amino nitrile salt . The chiral acid may be dibenzoyl-(L)-tartaric acid . The process can yield (R)-3-aminopentanenitrile dibenzoyl-(L)-tartrate salt ((R)-3-APN-DB-(L)-TA salt), which can be used as an intermediate for further modification .
  • Recrystallization The chiral 3-amino nitrile salt can be recrystallized in a recrystallizing solvent to form an enantiomerically enriched 3-amino nitrile salt . Solvents like ethyl acetate, methyl ethyl ketone, isopropyl alcohol/water, acetonitrile, ethyl alcohol, methyl tert-butyl ether, dichloromethane/water, and tetrahydrofuran can be used for recrystallization .
  • Salt exchange The process may further comprise a step of salt exchange, where another acid is added to the enantiomerically enriched 3-amino nitrile salt to produce another 3-amino nitrile salt . Acids like methanesulfonic acid and hydrochloric acid can be used . The resulting (R)-3-aminopentanenitrile salt may include (R)-3-aminopentanenitrile methanesulfonic acid salt and (R)-3-aminopentanenitrile hydrochloric acid salt .

Analytical Techniques

  • HPLC analysis Standard chiral and achiral liquid chromatography techniques can be used to analyze the product of the resolving step. A high-performance liquid chromatograph (HPLC) can determine the relative proportions of each enantiomer . The optical purity in terms of enantiomer excess (%ee) can be determined using the formula: %ee = areaarea%majorenantiomer-area%minorenantiomer]/area % major enantiomer + area % minor enantiomer] * 100 .
  • NMR technique Further identification of the product may be performed using nuclear magnetic resonance (NMR) technique .

Table of solvents for the resolution of 3-APN

SolventResults
Ethyl acetateUsed in the salt exchanging reaction to produce (R)-3-APN-MSA salt from the enantiomerically enriched (R)-3-APN-DB-(L)-TA salt .
AcetonitrileMay be used in the solvent system for resolving the enantiomeric mixture .
TolueneMay be used in the solvent system for resolving the enantiomeric mixture .
Other solventsMethyl ethyl ketone, isopropyl alcohol/water, acetonitrile, ethyl alcohol, methyl tert-butyl ether, dichloromethane/water, and tetrahydrofuran can be used as a recrystallizing solvent .

Mechanism of Action

The mechanism of action of ®-3-Aminopentanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to neurotransmitters or other bioactive molecules. The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure Key Features
(R)-3-Aminopentanenitrile CH3-CH(NH2)-CH2-CH2-CN Chiral center at C3; used in asymmetric synthesis and hydrogenation .
3-Aminopropylpropanenitrile NC-CH2-CH2-CH2-NH2 Lacks chirality; minimal enzymatic conversion in nitrilase assays .
(Indol-3-yl)acetonitrile NC-CH2-(C8H6N) Aromatic indole group; low reactivity with nitrilases (<10% conversion) .
3-Aminobutanenitrile CH3-CH(NH2)-CH2-CN Shorter chain (C4); used in peptide modifications (e.g., (R)-3-Aminobutanenitrile hydrochloride) .

Enzymatic Reactivity

Nitrilase screening reveals significant differences in substrate specificity:

  • High conversion : Acetonitrile, isobutyronitrile (>80% conversion).
  • Moderate conversion : 3-Hydroxypentanenitrile (~50%).
  • Low conversion: (R)-3-Aminopentanenitrile (<30%), (indol-3-yl)acetonitrile (<10%), 3-aminopropylpropanenitrile (0%) .

Resolution Methods and Enantiomeric Excess

Compound Resolution Method Maximum ee Achieved
(R)-3-Aminopentanenitrile Chemical resolution with dibenzoyl-L-tartaric acid 99%
Biocatalytic acylation 85–90%
Racemic aminonitriles Chiral chromatography Varies by structure

Catalytic Hydrogenation

Substrate Catalyst Product Yield (%)
3-Aminopentanenitrile Raney® Co + promoters 1,3-Diaminopentane 95–98
Other aminonitriles Ni/Pd-based Variable amines 70–90

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: (R)-3-Aminopentanenitrile’s high ee (>99%) makes it ideal for producing enantiopure β-amino alcohols and diamines .
  • Isotopic Labeling : The methanesulfonic acid salt is used in 13C/15N-labeled metabolic tracers for NMR/MS studies .
  • Limitations : Enzymatic processes for APN are less efficient than chemical resolution, highlighting a need for optimized nitrilases .

Biological Activity

Introduction

(R)-3-Aminopentanenitrile, a chiral compound with the molecular formula C5_5H10_{10}N2_2, is of significant interest in medicinal chemistry due to its potential biological activities. This compound exists in two enantiomeric forms: (R)-3-Aminopentanenitrile (R-APN) and (S)-3-Aminopentanenitrile (S-APN). The biological properties of these enantiomers can differ markedly, making chiral resolution an important aspect of research and application in pharmaceuticals.

Chiral Resolution and Biological Implications

Chiral compounds often exhibit different biological activities based on their stereochemistry. The resolution of racemic mixtures into individual enantiomers can enhance the efficacy and safety profiles of pharmaceutical agents. In the case of R-APN, studies have shown that it possesses unique properties that may be beneficial in treating various neurological disorders and as intermediates in antibiotic synthesis .

Table 1: Comparison of Biological Activities of R-APN and S-APN

EnantiomerBiological ActivityPotential Therapeutic Use
R-APNNeuroprotective effectsTreatment for neurological disorders
S-APNInhibitory transmitter propertiesPotential use in pain management

The mechanism by which R-APN exerts its effects involves its interaction with specific receptors in the central nervous system. Research indicates that R-APN acts as an inhibitory neurotransmitter, modulating synaptic transmission and potentially providing therapeutic benefits in conditions such as anxiety and depression .

Case Studies on Biological Activity

Recent studies have highlighted the importance of R-APN in various biological contexts. For example, a study utilizing a deep learning model to predict the anti-proliferative activity of compounds found that R-APN showed significant activity against certain cancer cell lines, including HeLa and MCF7 . This suggests potential applications in oncology, particularly for developing new chemotherapeutic agents.

Case Study Example: Anti-Cancer Activity

A case study focusing on the anti-cancer properties of R-APN involved evaluating its effects on cell viability in vitro. The findings indicated:

  • Cell Lines Tested : HeLa, MCF7, PC3
  • Concentration Range : 0.1 µM to 100 µM
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, suggesting dose-dependent anti-proliferative effects.

Enzymatic Acylation for Chiral Separation

The biocatalytic resolution of R-APN is crucial for obtaining high-purity enantiomers. Various lipases have been tested for their ability to selectively acylate either R-APN or S-APN. For instance, Lipase AL demonstrated high enantioselectivity towards S-APN, leaving R-APN largely unreacted, which is advantageous for applications requiring high enantiomeric excess .

Table 2: Enzymatic Activity of Lipases on APN

Lipase TypeSelectivityEnantiomeric Excess (ee)
Lipase ALS-APN>80%
Lipase Type 250R-APN>75%
Lipase TLS-APN>85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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